molecular formula C9H8N2O2 B13988914 5-(Oxetan-3-yloxy)picolinonitrile

5-(Oxetan-3-yloxy)picolinonitrile

Cat. No.: B13988914
M. Wt: 176.17 g/mol
InChI Key: RVORPFXTSWDTIP-UHFFFAOYSA-N
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Description

5-(Oxetan-3-yloxy)picolinonitrile is a chemical compound that features an oxetane ring attached to a picolinonitrile moiety The oxetane ring is a four-membered cyclic ether, known for its unique reactivity and stability, while the picolinonitrile group is a derivative of pyridine with a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxetan-3-yloxy)picolinonitrile typically involves the formation of the oxetane ring followed by its attachment to the picolinonitrile moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The picolinonitrile moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(Oxetan-3-yloxy)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Oxetan-3-yloxy)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Oxetan-3-yloxy)picolinonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Oxetan-3-yloxy)picolinonitrile
  • 5-(Oxetan-3-yloxy)pyrazin-3,6-diamine
  • Oxetanocin A

Uniqueness

5-(Oxetan-3-yloxy)picolinonitrile is unique due to the combination of the oxetane ring and picolinonitrile moiety, which imparts distinct reactivity and stability. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(oxetan-3-yloxy)pyridine-2-carbonitrile

InChI

InChI=1S/C9H8N2O2/c10-3-7-1-2-8(4-11-7)13-9-5-12-6-9/h1-2,4,9H,5-6H2

InChI Key

RVORPFXTSWDTIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=CN=C(C=C2)C#N

Origin of Product

United States

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